rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans
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Overview
Description
rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans is a synthetic organic compound characterized by its cyclopentane ring structure with a hydroxyl group and a trifluoromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroboration-oxidation or other hydroxylation reactions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: Used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the hydroxyl and carboxamide groups facilitate hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R)-3-hydroxy-1-(methyl)cyclopentane-1-carboxamide
- rac-(1R,3R)-3-hydroxy-1-(ethyl)cyclopentane-1-carboxamide
- rac-(1R,3R)-3-hydroxy-1-(fluoromethyl)cyclopentane-1-carboxamide
Uniqueness
rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
CAS No. |
2703749-05-5 |
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Molecular Formula |
C7H10F3NO2 |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
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